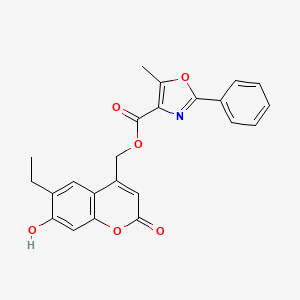
3-cyclohexyl-N-(3-morpholin-4-ylsulfonylphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cyclohexyl-N-(3-morpholin-4-ylsulfonylphenyl)propanamide is a complex organic compound with a unique structure that includes a cyclohexyl group, a morpholine ring, and a sulfonylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyl-N-(3-morpholin-4-ylsulfonylphenyl)propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of cyclohexylamine with 3-bromopropionyl chloride to form an intermediate, which is then reacted with 3-(4-morpholinylsulfonyl)phenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-cyclohexyl-N-(3-morpholin-4-ylsulfonylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonyl derivatives.
Aplicaciones Científicas De Investigación
3-cyclohexyl-N-(3-morpholin-4-ylsulfonylphenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 3-cyclohexyl-N-(3-morpholin-4-ylsulfonylphenyl)propanamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The morpholine ring may enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets.
Comparación Con Compuestos Similares
Similar Compounds
- 3-cyclohexyl-N-(3-morpholin-4-ylpropyl)propanamide
- 3-cyclohexyl-N-(3-morpholin-4-ylcarbonyl)propanamide
Uniqueness
3-cyclohexyl-N-(3-morpholin-4-ylsulfonylphenyl)propanamide is unique due to the presence of the sulfonyl group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
IUPAC Name |
3-cyclohexyl-N-(3-morpholin-4-ylsulfonylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4S/c22-19(10-9-16-5-2-1-3-6-16)20-17-7-4-8-18(15-17)26(23,24)21-11-13-25-14-12-21/h4,7-8,15-16H,1-3,5-6,9-14H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHXDDDRXYOWFBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NC2=CC(=CC=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![cyclopenten-1-yl-(3-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)methanone](/img/structure/B7616707.png)
![5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone](/img/structure/B7616722.png)
![1H-indol-7-yl(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone](/img/structure/B7616727.png)


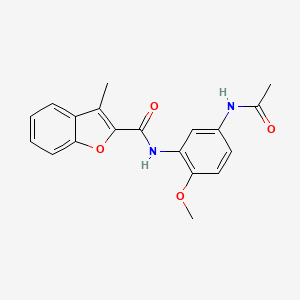
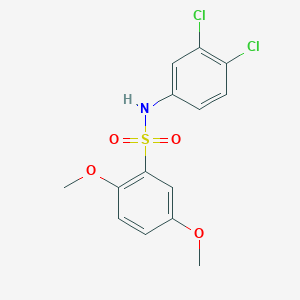
![4-[1-(3-methylphenyl)ethylsulfanyl]-2H-triazole](/img/structure/B7616759.png)
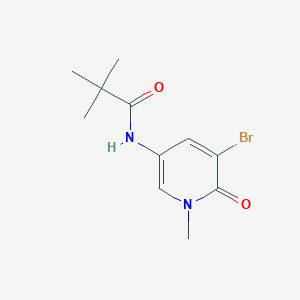
![1-[2-(2-Oxa-7-azaspiro[4.4]nonane-7-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B7616766.png)
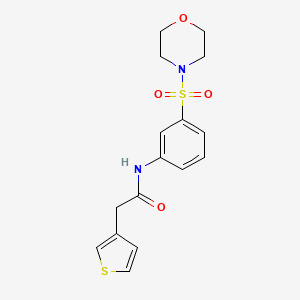
![(2,2-Dimethylthiomorpholin-4-yl)-(7-oxabicyclo[2.2.1]heptan-2-yl)methanone](/img/structure/B7616793.png)
![2-(2-Bicyclo[2.2.1]heptanyl)-1-(2,2-dimethyl-1-oxo-1,4-thiazinan-4-yl)ethanone](/img/structure/B7616798.png)
